(2Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
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Overview
Description
(2Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of chlorinated phenyl groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichlorobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (2Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile exerts its effects depends on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile: Similar structure with a bromine atom instead of a chlorine atom.
(2Z)-2-(4-chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enenitrile: Similar structure with fluorine atoms instead of chlorine atoms on one of the phenyl rings.
Uniqueness
The uniqueness of (2Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile lies in its specific substitution pattern and the presence of both chlorinated phenyl groups and a nitrile functional group. These structural features may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H8Cl3N |
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Molecular Weight |
308.6 g/mol |
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Cl3N/c16-13-4-1-10(2-5-13)12(9-19)7-11-3-6-14(17)8-15(11)18/h1-8H/b12-7+ |
InChI Key |
UZEMLNPMFKMCCX-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)Cl |
Origin of Product |
United States |
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